Cas no 101342-90-9 (D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone)
![D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone structure](https://de.kuujia.com/scimg/cas/101342-90-9x500.png)
101342-90-9 structure
Produktname:D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone
D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Azinothricin
- D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-met
- 2-{6-[(1E,5E)-3-ethyl-1,5-dimethyl-4-oxohepta-1,5-dien-1-yl]-2-hydroxy-5-methyltetrahydro-2H-pyran-2-yl}-2-hydroxy-N-[6-hydro
- 2H-Pyran-2-acetamide, alpha-ethyl-6-(3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadienyl)-N-(1,8,14,15,18,21,27-heptaaza-21-hydroxy-7-(1-hydroxyethyl)-2,6,9,16,19,22-hexaoxo-4-isopropyl-20-(methoxymethyl)-17,18-dimethyl-5-oxatricyclo(21.4.0.0(sup 10,15))heptacosan-3-yl)tetrahydro-alpha-2-dihydroxy-5-methyl-
- D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®
- 2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide
- 101342-90-9
- D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone
-
- Inchi: InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+
- InChI-Schlüssel: SWYLPIMCJADFNO-QIFPABMSSA-N
- Lächelt: COCC1C(=O)N(C)C(C)C(=O)N2NCCCC2C(=O)NC(C(O)C)C(=O)OC(C(C)C)C(NC(C(C2(CCC(C)C(/C(=C/C(C(/C(=C/C)/C)=O)CC)/C)O2)O)(O)CC)=O)C(=O)N2NCCCC2C(=O)N1O
Berechnete Eigenschaften
- Genaue Masse: 1020.574314g/mol
- Monoisotopenmasse: 1020.574314g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 72
- Anzahl drehbarer Bindungen: 13
- Komplexität: 2070
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 13
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 1021.2g/mol
- XLogP3: 2.8
- Topologische Polaroberfläche: 306Ų
Experimentelle Eigenschaften
- Dichte: 1.31
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.59
- PSA: 306.25000
- LogP: 1.27060
D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone Verwandte Literatur
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
2. Caper tea
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
101342-90-9 (D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone) Verwandte Produkte
- 2172066-46-3(4-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}methyl)oxane-4-carboxylic acid)
- 2229380-86-1(5-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid)
- 1555566-49-8(3-(2,2-difluoroethoxy)cyclobutan-1-one)
- 2017168-05-5(5-methyl-6',7'-dihydro-5'H-spirocycloheptane-1,4'-furo3,2-cpyridine)
- 2137143-20-3(tert-butyl N-(1R)-1-4-chloro-3-(trifluoromethyl)phenyl-3-oxopropylcarbamate)
- 2228350-14-7(2-(2,5-dihydroxyphenyl)-3-methylbutanoic acid)
- 1185001-16-4(4-(Piperidin-4-ylmethyl)aniline hydrochloride)
- 1017020-33-5(4-(2-cyanoethoxy)-3-methoxybenzonitrile)
- 1839257-25-8(6-(4-{[(Tert-butoxy)carbonyl]amino}butanamido)hexanoic acid)
- 1598161-06-8(1-bromo-3-chloro-2-(1-methoxypropan-2-yl)oxy-2-methylpropane)
Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
